2-Phenoxyethyl 2-amino-1,3-benzothiazole-6-carboxylate
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Overview
Description
2-Phenoxyethyl 2-amino-1,3-benzothiazole-6-carboxylate is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl 2-amino-1,3-benzothiazole-6-carboxylate typically involves the condensation of 2-aminobenzothiazole with phenoxyacetic acid derivatives under specific reaction conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, forming the desired product.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free conditions are increasingly used. For instance, the use of ionic liquids as solvents can enhance reaction rates and yields while reducing the need for hazardous chemicals .
Chemical Reactions Analysis
Types of Reactions
2-Phenoxyethyl 2-amino-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
2-Phenoxyethyl 2-amino-1,3-benzothiazole-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-Phenoxyethyl 2-amino-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For instance, it may inhibit bacterial enzymes, leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
2-Phenoxyethylamine: Shares the phenoxyethyl group but lacks the benzothiazole ring.
Benzothiazole-6-carboxylic acid: Contains the benzothiazole ring and carboxylate group but lacks the phenoxyethyl group.
Uniqueness
2-Phenoxyethyl 2-amino-1,3-benzothiazole-6-carboxylate is unique due to its combination of the phenoxyethyl group and the benzothiazole ring, which imparts specific chemical and biological properties. This combination allows for diverse applications in various fields, making it a valuable compound for research and development .
Properties
CAS No. |
105830-80-6 |
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Molecular Formula |
C16H14N2O3S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-phenoxyethyl 2-amino-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C16H14N2O3S/c17-16-18-13-7-6-11(10-14(13)22-16)15(19)21-9-8-20-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H2,17,18) |
InChI Key |
YGQOTLMRUJHWGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC(=O)C2=CC3=C(C=C2)N=C(S3)N |
Origin of Product |
United States |
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